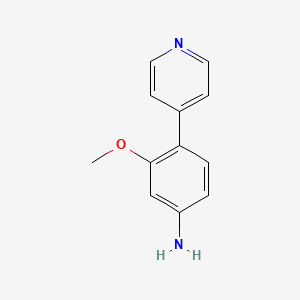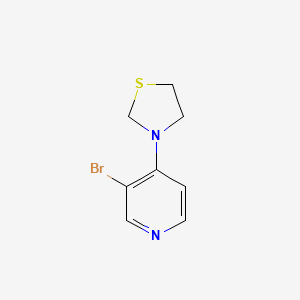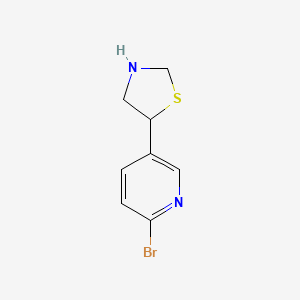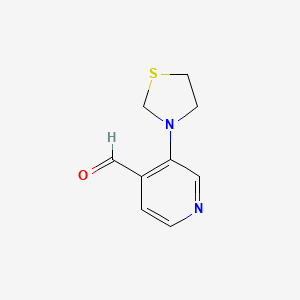
3-Methoxy-4-(pyridin-4-yl)anilin
Übersicht
Beschreibung
3-Methoxy-4-(pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
“3-Methoxy-4-(pyridin-4-yl)anilin” ist ein wichtiger Vorläufer bei der Synthese von 1H-Pyrazolo[3,4-b]pyridinen, einer Gruppe von heterocyclischen Verbindungen mit bedeutenden biomedizinischen Anwendungen . Diese Verbindungen haben zwei tautomere Formen und sind strukturell ähnlich den Purinbasen, was sie in der medizinischen Chemie wertvoll macht.
Biomedizinische Anwendungen
Aufgrund seiner strukturellen Ähnlichkeit zu biologisch aktiven Heterocyclen wird “this compound” bei der Entwicklung neuer Pharmazeutika eingesetzt. Es ist an der Herstellung von Verbindungen mit potenziellen Antikrebs-Eigenschaften beteiligt, insbesondere gegen Zelllinien wie A549 (Lungenkarzinom) und HCT116 (kolorektales Karzinom) .
Wirkmechanismus
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that 3-Methoxy-4-(pyridin-4-yl)aniline may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been used in proteomics research , indicating that they may interact with proteins or other biological molecules to exert their effects.
Biochemical Pathways
Given its potential use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
Its physical properties such as a predicted melting point of 11318° C and a predicted boiling point of 3955° C at 760 mmHg may influence its pharmacokinetic profile.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-Methoxy-4-(pyridin-4-yl)aniline may also have diverse biological effects.
Action Environment
It is generally recommended to store similar compounds at room temperature , suggesting that temperature may affect its stability.
Biochemische Analyse
Biochemical Properties
3-Methoxy-4-(pyridin-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 3-Methoxy-4-(pyridin-4-yl)aniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of 3-Methoxy-4-(pyridin-4-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 and HCT116, 3-Methoxy-4-(pyridin-4-yl)aniline exhibits antiproliferative activity, indicating its potential as an anticancer agent . It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to altered gene expression and metabolic changes .
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy-4-(pyridin-4-yl)aniline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Methoxy-4-(pyridin-4-yl)aniline can bind to the active site of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-(pyridin-4-yl)aniline can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that 3-Methoxy-4-(pyridin-4-yl)aniline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-(pyridin-4-yl)aniline vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . For example, high doses of 3-Methoxy-4-(pyridin-4-yl)aniline have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
3-Methoxy-4-(pyridin-4-yl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 3-Methoxy-4-(pyridin-4-yl)aniline with cofactors such as NADPH is also crucial for its metabolism .
Transport and Distribution
Within cells and tissues, 3-Methoxy-4-(pyridin-4-yl)aniline is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Methoxy-4-(pyridin-4-yl)aniline can affect its accumulation and activity in different tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-(pyridin-4-yl)aniline is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Methoxy-4-(pyridin-4-yl)aniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
3-methoxy-4-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFDHHCJWTOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)










